N-Ethylhexylone

Description

BenchChem offers high-quality N-Ethylhexylone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethylhexylone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

802605-02-3 |

|---|---|

Molecular Formula |

C15H21NO3 |

Molecular Weight |

263.33 |

IUPAC Name |

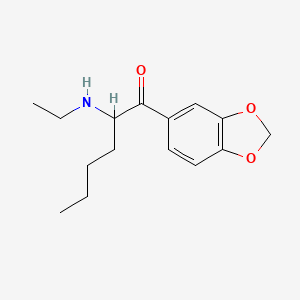

1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one |

InChI |

InChI=1S/C15H21NO3/c1-3-5-6-12(16-4-2)15(17)11-7-8-13-14(9-11)19-10-18-13/h7-9,12,16H,3-6,10H2,1-2H3 |

InChI Key |

YBBDXHZYADMVNJ-UHFFFAOYSA-N |

SMILES |

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC |

Canonical SMILES |

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

N-Ethylhexylone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylhexylone is a synthetic stimulant of the cathinone class, characterized by its action as a norepinephrine-dopamine reuptake inhibitor.[1] First identified in Poland in August 2019, it has emerged as a designer drug, often sold as a substitute for controlled substances.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, analytical methods, and pharmacological profile of N-Ethylhexylone, intended for an audience of researchers, scientists, and drug development professionals. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visualizations of pertinent pathways and workflows are rendered using Graphviz.

Chemical Structure and Properties

N-Ethylhexylone, with the IUPAC name 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one, is a synthetic cathinone derivative.[1][2] Its chemical structure features a substituted cathinone core with an ethyl group attached to the amine and a hexyl group at the alpha position.

Physicochemical Properties

Table 1: Physicochemical Properties of N-Ethylhexylone

| Property | Value | Reference |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one | [1] |

| Synonyms | N-Ethylhexedrone | [1] |

| CAS Number | 802605-02-3 | [1] |

| Molecular Formula | C15H21NO3 | [1] |

| Molar Mass | 263.33 g/mol | [1] |

| Appearance | White, grey or yellow powder; white, fine crystalline solid | |

| Solubility | Soluble in methanol |

Spectral Data

The structural elucidation of N-Ethylhexylone is supported by various spectroscopic techniques. The key spectral data are summarized in Tables 2 and 3.

Table 2: ¹H and ¹³C NMR Spectral Data of N-Ethylhexylone in DMSO-d6

| ¹H NMR (ppm) | ¹³C NMR (ppm) | Assignment | Reference |

| 9.61, 9.05 (2 x bs, 2H) | - | =N⁺H₂ | |

| 7.76 (d, 1H, J = 8 Hz) | 129.1 | ArH | |

| 7.58 (s, 1H) | 126.3 | ArH | |

| 7.13 (d, 1H, J = 8 Hz) | 109.0 | ArH | |

| 6.20 (s, 2H) | 103.0 | –O–CH₂–O– | |

| 5.18 (bs, 1H) | 60.5 | CH | |

| 3.05–2.92 (m, 1H) | 41.6 | N–CH₂–CH₃ | |

| 2.92–2.80 (m, 1H) | N–CH₂–CH₃ | ||

| 1.95–1.80 (m, 2H) | 32.6 | –CH₂–CH₂–CH₂–CH₃ | |

| 1.35–1.25 (m, 1H) | 17.7 | –CH₂–CH₂–CH₂–CH₃ | |

| 1.25 (t, 3H) | 11.6 | N–CH₂–CH₃ | |

| 1.15–1.03 (m, 1H) | –CH₂–CH₂–CH₂–CH₃ | ||

| 0.79 (t, 3H) | 14.1 | –CH₂–CH₂–CH₂–CH₃ | |

| - | 194.7 | C=O | |

| - | 153.3, 148.7 | Ar-O | |

| - | 108.3 | ArC |

Table 3: Mass Spectrometry Data of N-Ethylhexylone

| Technique | Key Fragments (m/z) | Interpretation | Reference |

| GC-EI-MS | 114 (base peak), 58, 149 | α-cleavage between C1 and C2 is the primary fragmentation pathway. | [3] |

| ESI-MS/MS | 264 [M+H]⁺, 246, 219, 216, 189, 174, 114 | Protonated molecule and subsequent fragmentation. The presence of fragments at m/z 219 and 189 helps differentiate it from isomers. | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and key pharmacological evaluations of N-Ethylhexylone.

Chemical Synthesis (Generalized Protocol)

Step 1: Bromination of 1-(1,3-benzodioxol-5-yl)hexan-1-one

-

Dissolve 1-(1,3-benzodioxol-5-yl)hexan-1-one in a suitable solvent such as dichloromethane or acetic acid.

-

Add an equimolar amount of bromine dropwise at room temperature while stirring.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude α-bromo ketone.

-

Purify the product by recrystallization or column chromatography.

Step 2: Amination of 2-bromo-1-(1,3-benzodioxol-5-yl)hexan-1-one

-

Dissolve the α-bromo ketone in a suitable solvent like acetonitrile or ethanol.

-

Add an excess (2-3 equivalents) of ethylamine.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water to remove excess amine and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude N-Ethylhexylone by column chromatography or by converting it to its hydrochloride salt and recrystallizing.

Caption: Generalized workflow for the synthesis of N-Ethylhexylone.

Analytical Methods

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation (Urine):

-

To 1 mL of urine, add an internal standard.

-

Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

-

Wash the cartridge with deionized water, followed by a low-polarity organic solvent.

-

Elute the analyte with a mixture of a high-polarity organic solvent and a volatile base (e.g., dichloromethane/isopropanol/ammonia).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for injection. For some cathinones, derivatization with an agent like pentafluoropropionic anhydride may be performed to improve chromatographic properties.[4]

-

-

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).

-

Injector: Splitless mode.

-

Oven Temperature Program: A suitable gradient to separate the analyte from matrix components.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for targeted analysis.

-

2.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation (Urine):

-

To 200 µL of urine, add an internal standard.

-

Perform a protein precipitation step by adding a water-miscible organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the sample.

-

Dilute the supernatant with a suitable mobile phase for injection.

-

-

Instrumentation:

-

Liquid Chromatograph: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for N-Ethylhexylone and the internal standard.

-

Caption: Logical workflow for the analytical identification of N-Ethylhexylone.

In Vitro Neurotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of N-Ethylhexylone in a neuronal cell line, such as SH-SY5Y.

-

Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[4]

-

Compound Treatment: Prepare serial dilutions of N-Ethylhexylone in the cell culture medium. Replace the old medium in the wells with the medium containing different concentrations of N-Ethylhexylone. Include a vehicle control (medium without the compound).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of N-Ethylhexylone compared to the vehicle control.

Conditioned Place Preference (CPP) Assay

This protocol is for assessing the rewarding or aversive properties of N-Ethylhexylone in rodents.

-

Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a central, neutral chamber.

-

Habituation (Day 1): Allow the animals to freely explore all three chambers of the apparatus for a set period (e.g., 15 minutes) to establish baseline preference.

-

Conditioning (Days 2-5):

-

On alternate days, administer a specific dose of N-Ethylhexylone (intraperitoneally or subcutaneously) and confine the animal to one of the outer chambers for a set period (e.g., 30 minutes).

-

On the other days, administer the vehicle and confine the animal to the opposite outer chamber for the same duration. The pairing of the drug with a specific chamber should be counterbalanced across animals.

-

-

Test (Day 6): Place the animal in the central chamber with free access to all three chambers (in a drug-free state). Record the time spent in each of the three chambers for a set period (e.g., 15 minutes).

-

Data Analysis: A significant increase in the time spent in the drug-paired chamber on the test day compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting rewarding properties. A significant decrease indicates a conditioned place aversion.

Pharmacology

Mechanism of Action

N-Ethylhexylone acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] It binds to and blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synapse. This neurochemical effect is responsible for its stimulant properties.

Transporter Binding and Inhibition

The in vitro potency of N-Ethylhexylone at monoamine transporters is summarized in Table 4.

Table 4: Monoamine Transporter Inhibition and Binding Affinities of N-Ethylhexylone

| Transporter | Assay | Value | Reference |

| Dopamine Transporter (DAT) | IC₅₀ (Uptake Inhibition) | 0.0467 µM (46.7 nM) | [6] |

| Kᵢ (Binding Affinity) | 0.022 µM (22 nM) | ||

| Norepinephrine Transporter (NET) | IC₅₀ (Uptake Inhibition) | 0.0978 µM (97.8 nM) | [6] |

| Kᵢ (Binding Affinity) | Not Reported | ||

| Serotonin Transporter (SERT) | IC₅₀ (Uptake Inhibition) | >10 µM | |

| Kᵢ (Binding Affinity) | 5.8 µM |

Metabolism

The metabolism of N-Ethylhexylone in humans involves several phase I and phase II reactions. The primary metabolic pathways include:

-

Keto Reduction: The ketone group is reduced to a secondary alcohol.

-

Hydroxylation: Addition of a hydroxyl group to the alkyl chain or the aromatic ring.

-

N-Dealkylation: Removal of the ethyl group from the nitrogen atom.

-

Glucuronidation: Conjugation of the parent drug or its phase I metabolites with glucuronic acid.

Caption: Proposed metabolic pathways of N-Ethylhexylone.

Conclusion

N-Ethylhexylone is a potent synthetic cathinone with significant stimulant effects mediated by its interaction with dopamine and norepinephrine transporters. This guide provides a foundational technical understanding of its chemical and pharmacological properties. The provided experimental protocols offer a starting point for researchers investigating this and similar compounds. The continued emergence of new psychoactive substances like N-Ethylhexylone necessitates comprehensive analytical and pharmacological characterization to understand their potential for abuse and to inform public health and safety measures. Further research is required to fully elucidate its pharmacokinetic and toxicological profile in humans.

References

- 1. Buy N-Ethylhexylone | 802605-02-3 [smolecule.com]

- 2. N-Ethylhexylone - Wikipedia [en.wikipedia.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT (Assay protocol [protocols.io]

- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]

- 6. N-Ethylhexedrone - Wikipedia [en.wikipedia.org]

N-Ethylhexylone's Interaction with Dopamine Transporters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylhexylone is a synthetic cathinone and a novel psychoactive substance (NPS) with potent stimulant effects. Its mechanism of action is primarily attributed to its interaction with monoamine transporters, particularly the dopamine transporter (DAT). This technical guide provides an in-depth analysis of the mechanism of action of N-Ethylhexylone on dopamine transporters, drawing upon available data for N-Ethylhexylone and its close structural analog, N-Ethylhexedrone (NEH). The guide includes a summary of quantitative data, detailed experimental protocols for assessing transporter interaction, and visualizations of the relevant pathways and workflows. While specific quantitative pharmacological data for N-Ethylhexylone is limited in peer-reviewed literature, this guide consolidates the current understanding of its presumed activity based on structure-activity relationships within the N-ethyl substituted cathinone class.

Introduction

N-Ethylhexylone is a β-keto amphetamine derivative belonging to the synthetic cathinone class of compounds. These substances are known for their psychostimulant properties, which are primarily mediated by their interaction with the dopamine (DA), norepinephrine (NE), and serotonin (5-HT) transporters (DAT, NET, and SERT, respectively). By blocking the reuptake of these neurotransmitters from the synaptic cleft, synthetic cathinones increase their extracellular concentrations, leading to enhanced neurotransmission. The interaction with the dopamine transporter is of particular interest due to its strong correlation with the reinforcing and abuse potential of stimulant drugs.

N-Ethylhexylone shares a core structure with other N-ethyl substituted cathinones, a class of compounds known to potently inhibit dopamine uptake. While specific in-vitro pharmacological data for N-Ethylhexylone is not extensively available in peer-reviewed publications, studies on its close analog, N-Ethylhexedrone (NEH), provide significant insights into its likely mechanism of action. Conference proceedings suggest that N-Ethylhexylone exhibits locomotor stimulant effects with a potency comparable to other potent cathinone analogs.

Mechanism of Action at the Dopamine Transporter

The primary mechanism of action of N-Ethylhexylone at the dopamine transporter is believed to be reuptake inhibition . Like other cocaine-like stimulants, it is presumed to bind to the dopamine transporter protein, blocking the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This blockade leads to an accumulation of dopamine in the synapse, thereby increasing dopaminergic signaling.

Signaling Pathway

The interaction of N-Ethylhexylone with the dopamine transporter disrupts the normal flow of dopamine signaling. The following diagram illustrates the proposed mechanism.

Caption: Proposed mechanism of N-Ethylhexylone at the dopaminergic synapse.

Quantitative Data

Direct quantitative data for N-Ethylhexylone's interaction with the dopamine transporter from peer-reviewed literature is scarce. However, data from its close structural analog, N-Ethyl-Hexedrone (NEH), provides a valuable reference point. The following tables summarize the in vitro data for NEH and related compounds from Nadal-Gratacós et al. (2023).

Table 1: Monoamine Uptake Inhibition by N-Ethyl Substituted Cathinones

| Compound | DAT IC50 (µM) | SERT IC50 (µM) | DAT/SERT Ratio |

| N-Ethyl-Hexedrone (NEH) | 0.073 ± 0.013 | >100 | >1370 |

| N-Ethyl-Cathinone (NEC) | 0.305 ± 0.025 | 51.20 ± 1.51 | 168 |

| N-Ethyl-Buphedrone (NEB) | 0.198 ± 0.019 | 90.07 ± 6.13 | 455 |

| N-Ethyl-Pentedrone (NEPD) | 0.091 ± 0.018 | 76.39 ± 2.09 | 840 |

| N-Ethyl-Heptedrone (NEHP) | 0.251 ± 0.024 | >100 | >398 |

| Cocaine | 0.238 ± 0.016 | 2.01 ± 0.28 | 8.4 |

| Data are presented as mean ± SEM from four independent experiments performed in triplicate. |

Table 2: Transporter Binding Affinities of N-Ethyl Substituted Cathinones

| Compound | DAT Ki (µM) | SERT Ki (µM) |

| N-Ethyl-Hexedrone (NEH) | 0.121 ± 0.012 | 35.94 ± 8.51 |

| N-Ethyl-Cathinone (NEC) | 0.198 ± 0.019 | 90.07 ± 6.13 |

| N-Ethyl-Buphedrone (NEB) | 0.198 ± 0.019 | 90.07 ± 6.13 |

| N-Ethyl-Pentedrone (NEPD) | 0.042 ± 0.007 | 24.64 ± 2.48 |

| N-Ethyl-Heptedrone (NEHP) | 0.107 ± 0.018 | 40.58 ± 3.21 |

| Cocaine | 0.307 ± 0.04 | 0.56 ± 0.04 |

| Data are presented as mean ± SEM from four independent experiments performed in triplicate. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of synthetic cathinones with dopamine transporters, based on the protocols described by Nadal-Gratacós et al. (2023).

Monoamine Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate (e.g., [3H]dopamine or [3H]MPP+) into cells expressing the dopamine transporter.

Experimental Workflow:

Caption: Workflow for the monoamine uptake inhibition assay.

Detailed Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Cell Plating: Cells are seeded into 96-well plates at a density that allows for confluent monolayers on the day of the experiment.

-

Pre-incubation: On the day of the assay, the culture medium is removed, and cells are washed with Krebs-HEPES buffer. Cells are then pre-incubated for 10-20 minutes at 37°C with varying concentrations of N-Ethylhexylone or vehicle control.

-

Uptake Initiation: Uptake is initiated by adding a fixed concentration of the radiolabeled substrate (e.g., [3H]MPP+).

-

Incubation: The plates are incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for substrate uptake.

-

Uptake Termination: The uptake reaction is terminated by rapidly washing the cells with ice-cold Krebs-HEPES buffer. This is typically done using a cell harvester to filter the contents of each well through a filter mat.

-

Radioactivity Measurement: The filter mats are dried, and the amount of radioactivity trapped in the cells is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or mazindol). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Transporter Binding Affinity Assay

This assay measures the affinity of a compound for the dopamine transporter by assessing its ability to displace a radiolabeled ligand that binds to the transporter.

Experimental Workflow:

Serotonergic Activity of N-Ethylhexylone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylhexylone (NEH), a synthetic cathinone and novel psychoactive substance, has emerged as a compound of interest due to its stimulant effects. While its primary mechanism of action is characterized by potent inhibition of dopamine (DAT) and norepinephrine (NET) transporters, its activity at the serotonin transporter (SERT) and serotonin receptors is less pronounced yet crucial for a comprehensive understanding of its pharmacological profile. This technical guide provides an in-depth analysis of the serotonergic activity of N-Ethylhexylone, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways. The evidence indicates that N-Ethylhexylone possesses a low affinity for the serotonin transporter and is a weak inhibitor of serotonin reuptake, suggesting that its direct serotonergic effects are minimal compared to its potent dopaminergic and noradrenergic actions.

Introduction

N-Ethylhexylone (also known as α-ethylaminocaprophenone, N-ethylnorhexedrone, hexen, and NEH) is a stimulant of the cathinone class.[1] Like other synthetic cathinones, its psychoactive effects are primarily mediated by its interaction with monoamine transporters, leading to increased synaptic concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin.[1][2] While the abuse potential and stimulant properties are mainly attributed to its potent activity at DAT and NET, understanding its serotonergic profile is essential for elucidating its full spectrum of effects, including potential adverse events like serotonin syndrome, which has been suspected in some cases of novel psychoactive substance use.[3] This guide focuses specifically on the serotonergic activity of N-Ethylhexylone, presenting the current state of knowledge based on in vitro studies.

Quantitative Data on Serotonergic Activity

The primary interaction of N-Ethylhexylone with the serotonergic system is at the serotonin transporter (SERT). The following tables summarize the available quantitative data for N-Ethylhexylone's affinity for and inhibition of SERT, in comparison to its activity at DAT and NET.

Table 1: Transporter Binding Affinities (Ki) of N-Ethylhexylone

| Transporter | Radioligand | Cell Line | Ki (µM) ± SEM | Reference |

| hSERT | [¹²⁵I]RTI-55 | HEK-hSERT | 11.4 ± 1.8 | [4] |

| hDAT | [¹²⁵I]RTI-55 | HEK-hDAT | 0.171 ± 0.038 | [4] |

| hNET | [¹²⁵I]RTI-55 | HEK-hNET | 1.259 ± 0.043 | [4] |

hSERT: human Serotonin Transporter; hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; HEK: Human Embryonic Kidney cells; SEM: Standard Error of the Mean.

Table 2: Monoamine Uptake Inhibition (IC50) by N-Ethylhexylone

| Transporter | Substrate | Cell Line | IC50 (µM) ± SEM | Reference |

| hSERT | [³H]Serotonin | HEK-hSERT | 4.88 ± 0.47 | [4] |

| hDAT | [³H]Dopamine | HEK-hDAT | 0.0467 ± 0.0040 | [4] |

| hNET | [³H]Norepinephrine | HEK-hNET | 0.0978 ± 0.0083 | [4] |

IC50: Half-maximal inhibitory concentration.

The data clearly demonstrates that N-Ethylhexylone is significantly less potent at the serotonin transporter compared to the dopamine and norepinephrine transporters, with Ki and IC50 values in the micromolar range for SERT, contrasted with nanomolar range values for DAT and NET.[4]

Interaction with 5-HT Receptors

Currently, there is a notable absence of published data on the binding affinity and functional activity of N-Ethylhexylone at specific 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C). This represents a significant gap in the understanding of its complete serotonergic profile. While some synthetic cathinones have been shown to interact with 5-HT2A receptors, specific data for N-Ethylhexylone is not available.[5]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the serotonergic activity of N-Ethylhexylone.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This protocol is a generalized procedure based on standard methods used in the field.

Objective: To determine the binding affinity (Ki) of N-Ethylhexylone for the human serotonin transporter (hSERT).

Materials:

-

HEK-293 cells stably expressing hSERT (HEK-hSERT).

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: [¹²⁵I]RTI-55.

-

Non-specific binding agent: Paroxetine or another high-affinity SERT ligand.

-

Test compound: N-Ethylhexylone at various concentrations.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: HEK-hSERT cells are harvested and homogenized in ice-cold membrane preparation buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, incubate cell membranes (typically 5-20 µg of protein) with a fixed concentration of the radioligand ([¹²⁵I]RTI-55) and varying concentrations of N-Ethylhexylone.

-

Determination of Non-specific Binding: A set of wells containing the radioligand and a high concentration of a known SERT ligand (e.g., 10 µM paroxetine) is included to determine non-specific binding.

-

Incubation: The plates are incubated at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for N-Ethylhexylone is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Uptake Inhibition Assay

This protocol is a generalized procedure based on standard methods.

Objective: To determine the potency (IC50) of N-Ethylhexylone to inhibit serotonin uptake via hSERT.

Materials:

-

HEK-hSERT cells.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Radiolabeled substrate: [³H]Serotonin.

-

Test compound: N-Ethylhexylone at various concentrations.

-

Uptake inhibitors for non-specific uptake control (e.g., a cocktail of DAT and NET inhibitors if cells express these transporters endogenously at low levels).

-

96-well microplates.

-

Scintillation cocktail and counter.

Procedure:

-

Cell Plating: HEK-hSERT cells are seeded into 96-well plates and allowed to form a confluent monolayer.

-

Pre-incubation: The cell medium is replaced with assay buffer, and the cells are pre-incubated with varying concentrations of N-Ethylhexylone for a short period (e.g., 10-20 minutes) at 37°C.

-

Uptake Initiation: A fixed concentration of [³H]Serotonin is added to each well to initiate the uptake reaction.

-

Incubation: The plates are incubated for a short duration (e.g., 5-15 minutes) at 37°C.

-

Uptake Termination: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]Serotonin.

-

Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of uptake inhibition at each concentration of N-Ethylhexylone is calculated relative to the control (no drug). The IC50 value is determined by non-linear regression analysis.

Visualizations

Signaling Pathway of Serotonin Transporter Inhibition

The primary serotonergic action of N-Ethylhexylone is the inhibition of the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of serotonin.

Caption: N-Ethylhexylone inhibits SERT, increasing synaptic serotonin levels.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of N-Ethylhexylone for the serotonin transporter.

Caption: Workflow for determining the binding affinity of N-Ethylhexylone at SERT.

Discussion and Future Directions

The available in vitro data consistently demonstrate that N-Ethylhexylone is a potent inhibitor of the dopamine and norepinephrine transporters, while its activity at the serotonin transporter is substantially weaker.[2][4] The micromolar affinity for SERT suggests that at lower recreational doses, the direct impact on serotonergic neurotransmission may be limited. However, at higher doses, inhibition of serotonin reuptake could become more significant and potentially contribute to a more complex pharmacological profile and adverse effects.

The lack of data on N-Ethylhexylone's interaction with 5-HT receptors is a critical knowledge gap. Future research should prioritize:

-

Comprehensive Receptor Screening: Evaluating the binding affinity of N-Ethylhexylone across a panel of 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) to identify any potential direct receptor interactions.

-

Functional Assays: Characterizing the functional activity of N-Ethylhexylone at any identified 5-HT receptors to determine if it acts as an agonist, antagonist, or inverse agonist.

-

In Vivo Microdialysis: Conducting studies to measure the effects of N-Ethylhexylone administration on extracellular serotonin levels in relevant brain regions to confirm the in vitro findings and understand the net effect on the serotonergic system in a living organism.

A more complete understanding of the serotonergic activity of N-Ethylhexylone will be invaluable for predicting its full range of psychoactive effects, assessing its potential for toxicity, and informing public health and clinical responses to its use.

References

- 1. N-Ethylhexedrone - Wikipedia [en.wikipedia.org]

- 2. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jdc.jefferson.edu [jdc.jefferson.edu]

- 4. ecddrepository.org [ecddrepository.org]

- 5. The synthetic cathinone psychostimulant alpha-PPP antagonizes serotonin 5-HT2A receptors | RTI [rti.org]

Pharmacological Profile of N-Ethylhexylone In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylhexylone (NEH), a synthetic cathinone derivative, has emerged as a psychoactive substance with a distinct pharmacological profile. This technical guide provides a comprehensive overview of the in vitro pharmacology of N-Ethylhexylone, focusing on its interactions with key molecular targets within the central nervous system. This document summarizes available quantitative data on its affinity for monoamine transporters, details the experimental protocols for key assays, and visualizes relevant pathways and workflows to support further research and drug development efforts. While data on its monoamine transporter activity is robust, a comprehensive screen of its off-target receptor binding profile remains a critical area for future investigation.

Interaction with Monoamine Transporters

N-Ethylhexylone primarily exerts its effects by interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). It acts as a reuptake inhibitor, increasing the synaptic concentration of these key neurotransmitters.

Quantitative Data: Binding Affinities and Uptake Inhibition

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of N-Ethylhexylone for human monoamine transporters.

Table 1: N-Ethylhexylone Binding Affinities (Ki) for Monoamine Transporters

| Transporter | Radioligand | Ki (μM) ± SEM | Cell Line | Reference |

| hDAT | [¹²⁵I]RTI-55 | 0.171 ± 0.038 | HEK-hDAT | [1] |

| hNET | [¹²⁵I]RTI-55 | 1.259 ± 0.043 | HEK-hNET | [1] |

| hSERT | [¹²⁵I]RTI-55 | 11.4 ± 1.8 | HEK-hSERT | [1] |

| hDAT | [³H]WIN 35,428 | 0.121 ± 0.012 | HEK293 | [2] |

| hSERT | [³H]Imipramine | 35.94 ± 8.51 | HEK293 | [2] |

Table 2: N-Ethylhexylone Uptake Inhibition (IC50) for Monoamine Transporters

| Transporter | Substrate | IC50 (μM) ± SEM | Cell Line | Reference |

| hDAT | [³H]Dopamine | 0.0467 ± 0.0040 | HEK-hDAT | [1] |

| hNET | [³H]Norepinephrine | 0.0978 ± 0.0083 | HEK-hNET | [1] |

| hSERT | [³H]Serotonin | 4.88 ± 0.47 | HEK-hSERT | [1] |

| hDAT | [³H]MPP+ | 0.073 ± 0.013 | HEK293 | [2] |

| hSERT | [³H]5-HT | >100 | HEK293 | [2] |

hDAT: human Dopamine Transporter; hNET: human Norepinephrine Transporter; hSERT: human Serotonin Transporter; HEK: Human Embryonic Kidney cells; SEM: Standard Error of the Mean.

Signaling Pathway

N-Ethylhexylone's inhibition of monoamine transporters leads to an accumulation of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby enhancing downstream signaling.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Neurotoxicity of N-Ethylhexylone

This technical guide provides a comprehensive overview of the current understanding of N-Ethylhexylone (NEH) neurotoxicity based on available in vitro research. The information is intended to assist researchers in designing further studies, understanding its mechanisms of action, and evaluating its potential risks.

Executive Summary

N-Ethylhexylone (NEH), a synthetic cathinone, has demonstrated significant neurotoxic effects in in vitro models. Studies indicate that NEH induces neuronal and microglial cell death, with evidence pointing towards mechanisms involving apoptosis and necrosis. The primary molecular targets are believed to be the monoamine transporters, leading to disruptions in neurotransmitter homeostasis. This guide synthesizes the key quantitative data, experimental methodologies, and proposed signaling pathways from the existing scientific literature.

Quantitative Neurotoxicity Data

The following tables summarize the key quantitative findings from in vitro studies on N-Ethylhexylone and related synthetic cathinones.

Table 1: Cytotoxicity of N-Ethylhexylone in Neuronal and Microglial Cells

| Cell Type | Concentration Range (µM) | Effect | Citation(s) |

| Human Neuronal Cell Lines | 50 - 400 | Neuronal viability loss observed at 100 µM | [1][2][3] |

| Human Microglia | 50 - 400 | Cell viability loss observed at 100 µM | [1][2][3] |

Table 2: Mechanistic Insights into N-Ethylhexylone-Induced Cell Death

| Cell Type | Mechanism | Observation | Concentration (µM) | Citation(s) |

| Human Microglia | Apoptosis/Necrosis | Induction of late apoptosis/necrosis | Not specified | [1][2][3] |

| Human Microglia | Morphological Changes | Triggering of shorter/thicker branches, indicative of cell activation | Not specified | [1][2][3] |

| Human Microglia | Lysosomal Biogenesis | Increased lysosomal biogenesis | 100 | [1][2][3] |

| Human Neurons | Lysosomal Biogenesis | Increased lysosomal biogenesis | 400 | [1][2][3] |

Table 3: Monoamine Transporter Inhibition by a Related Synthetic Cathinone (N-Ethylnorpentylone/Ephylone)

Note: Data for N-Ethylhexylone is not currently available. This data for a structurally similar cathinone provides a likely indication of the mechanism of action.

| Transporter | IC50 (nM) | Citation(s) |

| Dopamine Transporter (DAT) | 37 | [4][5] |

| Norepinephrine Transporter (NET) | 105 | [4][5] |

| Serotonin Transporter (SERT) | 383 | [4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of existing research. The following protocols are based on the available literature concerning the in vitro study of synthetic cathinones.

3.1 Cell Culture

-

Cell Lines: Human neuronal cell lines (e.g., SH-SY5Y) and human microglial cell lines are appropriate models.[1][2][3][6]

-

Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO2.[7] Culture medium should be specific to the cell line (e.g., DMEM for SH-SY5Y) and supplemented with fetal bovine serum (FBS), and antibiotics (penicillin/streptomycin).

3.2 Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of N-Ethylhexylone (e.g., 50-400 µM) for a specified duration (e.g., 24 hours).[1][2][3]

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

-

Culture and treat cells as described for the MTT assay.

-

After the treatment period, collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.[8]

-

Results are typically expressed as a percentage of LDH released compared to control cells.[8]

-

3.3 Apoptosis/Necrosis Assay

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Culture and treat cells with N-Ethylhexylone.

-

Harvest the cells and wash with a binding buffer.

-

Stain the cells with FITC-conjugated Annexin V and PI.

-

Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

-

Visualizations: Signaling Pathways and Workflows

4.1 Proposed Mechanism of N-Ethylhexylone Neurotoxicity

Caption: Proposed neurotoxic cascade of N-Ethylhexylone.

4.2 Experimental Workflow for In Vitro Neurotoxicity Assessment

Caption: General workflow for assessing N-Ethylhexylone neurotoxicity.

Discussion and Future Directions

The current body of in vitro research strongly suggests that N-Ethylhexylone is neurotoxic to both neurons and microglia. The primary mechanism appears to be the inhibition of monoamine transporters, a characteristic shared with other synthetic cathinones.[4][5][9] This disruption of neurotransmitter reuptake likely leads to downstream effects including oxidative stress, mitochondrial dysfunction, and neuroinflammation, ultimately culminating in apoptotic and necrotic cell death.[10][11][12]

Future research should focus on:

-

Determining the precise IC50 values of N-Ethylhexylone at the dopamine, norepinephrine, and serotonin transporters.

-

Elucidating the specific apoptotic pathways involved (e.g., caspase activation).

-

Investigating the role of oxidative stress and mitochondrial dysfunction in N-Ethylhexylone-induced neurotoxicity through assays for reactive oxygen species (ROS) and mitochondrial membrane potential.

-

Exploring the inflammatory response in more detail, including the profiling of cytokine release from microglia.

-

Utilizing more complex in vitro models, such as co-cultures of neurons and glia or 3D brain organoids, to better mimic the in vivo environment.

References

- 1. Designer Cathinones N-Ethylhexedrone and Buphedrone Show Different In Vitro Neurotoxicity and Mice Behaviour Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchportal.ulisboa.pt [researchportal.ulisboa.pt]

- 3. researchgate.net [researchgate.net]

- 4. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Designer Cathinones N-Ethylhexedrone and Buphedrone Show Different In Vitro Neurotoxicity and Mice Behaviour Impairment [ouci.dntb.gov.ua]

- 7. Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Neurotoxicity mechanisms and clinical implications of six common recreational drugs [frontiersin.org]

- 11. Neurotoxicity mechanisms and clinical implications of six common recreational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurotoxicity mechanisms and clinical implications of six common recreational drugs - PMC [pmc.ncbi.nlm.nih.gov]

N-Ethylhexylone: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

N-Ethylhexylone (NEH), also known as N-ethylhexedrone, is a synthetic cathinone that has emerged as a novel psychoactive substance. This technical guide provides a comprehensive overview of its pharmacokinetic and pharmacodynamic properties, intended to inform researchers, scientists, and drug development professionals. The information is compiled from preclinical and observational human studies, offering insights into its mechanism of action, metabolic fate, and analytical detection.

Pharmacodynamics: A Dual-Action Stimulant

N-Ethylhexylone's pharmacological profile is characterized by its interaction with monoamine transporters in the central nervous system.[1] It primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), leading to increased synaptic concentrations of these neurotransmitters.[2] This action is responsible for its stimulant effects, which are often compared to those of cocaine and methamphetamine.[1][2]

The presence of a benzodioxole ring in its structure also confers some serotonergic activity, distinguishing it from purely dopaminergic cathinones.[1] This dual action on both the dopamine and serotonin systems contributes to its stimulant and potential entactogenic properties.[1] Preclinical studies have demonstrated that NEH is a potent inhibitor at the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[3] In vitro studies have shown that N-ethylnorpentylone, a related compound, is a potent inhibitor at DAT (IC50 = 37 nM), NET (IC50 = 105 nM), and SERT (IC50 = 383 nM) without displaying transporter releasing activity.[4]

Animal studies have shown that NEH can induce excitement, stereotypies, and place preference behavior, suggesting a high potential for abuse.[5][3]

Signaling Pathway

The primary mechanism of action of N-Ethylhexylone involves the blockade of monoamine transporters. This inhibition leads to an accumulation of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby enhancing neurotransmission.

Caption: N-Ethylhexylone's mechanism of action at the synapse.

Pharmacokinetics: Rapid Onset and Short Duration

Limited pharmacokinetic data for N-Ethylhexylone is available from human studies. Observational studies involving intranasal self-administration suggest a rapid onset of effects.[3]

Quantitative Pharmacokinetic Data

| Parameter | Value | Species | Route of Administration | Reference |

| Time to Peak Concentration (Tmax) | 0.83 h | Human | Intranasal | [3] |

Note: The provided data is from a single observational study and may not be representative of all use cases. Further controlled studies are needed to fully characterize the pharmacokinetic profile of N-Ethylhexylone.

Metabolism

The metabolism of N-Ethylhexylone, like other synthetic cathinones, proceeds through several key pathways. In vivo studies in mice have identified the major metabolic routes.[6]

The primary metabolic transformations include:

-

Ketone Reduction: The beta-keto group is reduced to a hydroxyl group, forming the corresponding alcohol metabolite.[6][7][8]

-

N-dealkylation: The ethyl group is removed from the nitrogen atom.[6]

-

Hydroxylation: Hydroxyl groups are added to the phenyl ring.[6]

-

Phase II Conjugation: The metabolites can undergo further conjugation with glucuronic acid or sulfate.[6]

Metabolic Pathway of N-Ethylhexylone

Caption: Major metabolic pathways of N-Ethylhexylone.

Experimental Protocols

In Vivo Behavioral Assessment in Mice

Objective: To evaluate the abuse potential and stimulant effects of N-Ethylhexylone.

Methodology:

-

Animals: Male Swiss-Webster mice are typically used.[9]

-

Drug Administration: N-Ethylhexylone is dissolved in a suitable vehicle (e.g., saline) and administered intraperitoneally (i.p.) at various doses (e.g., 4-64 mg/kg).[5][10]

-

Conditioned Place Preference (CPP): This paradigm is used to assess the rewarding properties of the drug. The apparatus consists of two distinct compartments. During conditioning sessions, mice receive an injection of N-Ethylhexylone and are confined to one compartment, while on alternate days they receive a vehicle injection and are confined to the other compartment. On the test day, the mice are allowed to freely explore both compartments, and the time spent in the drug-paired compartment is measured.[12]

In Vitro Monoamine Transporter Inhibition Assay

Objective: To determine the inhibitory potency of N-Ethylhexylone at dopamine, norepinephrine, and serotonin transporters.

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rats (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET).

-

Radioligand Binding Assay: The assay measures the ability of N-Ethylhexylone to displace a radiolabeled ligand (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) from the respective transporters.[4]

-

Procedure:

-

Synaptosomes are incubated with various concentrations of N-Ethylhexylone and a fixed concentration of the radiolabeled neurotransmitter.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of N-Ethylhexylone that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.[4]

Caption: Workflow for in vitro monoamine transporter inhibition assay.

Analytical Detection in Biological Matrices

Objective: To identify and quantify N-Ethylhexylone and its metabolites in biological samples (e.g., blood, urine, oral fluid).

Methodology:

-

Sample Preparation: Liquid-liquid extraction or solid-phase extraction is typically employed to isolate the analytes from the biological matrix.[13]

-

Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common technique for the identification and quantification of synthetic cathinones.[14]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for the analysis of N-Ethylhexylone and its metabolites.[4][6][13]

-

-

Validation: The analytical method should be validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4]

Conclusion

N-Ethylhexylone is a potent synthetic cathinone with primary activity as a norepinephrine-dopamine reuptake inhibitor, and secondary effects on the serotonin system. Its pharmacokinetic profile is characterized by rapid absorption and a short duration of action. The metabolism of NEH involves common pathways for synthetic cathinones, including ketone reduction, N-dealkylation, and hydroxylation. The provided experimental protocols offer a foundation for further research into the pharmacology and toxicology of this compound. Given its abuse potential and the limited data from controlled human studies, further investigation is warranted to fully understand its effects and risks.

References

- 1. Buy N-Ethylhexylone | 802605-02-3 [smolecule.com]

- 2. N-Ethylhexedrone - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of N-ethylhexedrone and buphedrone: An in vivo study in mice using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Digital Commons @ East Tennessee State University - Appalachian Student Research Forum: Pharmacokinetics of Synthetic Cathinones Found in “Bath Salts” in Mouse Brain and Plasma Using High Pressure Liquid Chromatography – Tandem Mass Spectrometry [dc.etsu.edu]

- 10. Designer Cathinones N-Ethylhexedrone and Buphedrone Show Different In Vitro Neurotoxicity and Mice Behaviour Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. usmai-fsu.primo.exlibrisgroup.com [usmai-fsu.primo.exlibrisgroup.com]

- 12. Abuse potential of new psychoactive substances: N-ethylhexedrone, 4-Methylethcathinone, 4-Fluoromethcathinone and Buphedrone | Lisbon Addictions 2019 [2019.lisbonaddictions.eu]

- 13. researchgate.net [researchgate.net]

- 14. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone - PMC [pmc.ncbi.nlm.nih.gov]

N-Ethylhexylone: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylhexylone is a synthetic cathinone that has emerged as a novel psychoactive substance (NPS). As with any compound intended for potential pharmaceutical application or requiring toxicological assessment, a thorough understanding of its chemical stability and degradation pathways is paramount. This technical guide provides a comprehensive overview of the known stability profile of N-Ethylhexylone and its predicted degradation pathways based on the chemistry of substituted cathinones. The information herein is intended to support researchers, scientists, and drug development professionals in designing stability-indicating analytical methods, understanding potential toxicological implications of degradation products, and ensuring the quality and safety of research materials.

While specific forced degradation studies on N-Ethylhexylone are limited in the public domain, this guide compiles available analytical data and extrapolates potential degradation mechanisms from studies on closely related cathinone derivatives.

Chemical Profile of N-Ethylhexylone

N-Ethylhexylone, chemically known as 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one, is a chiral molecule belonging to the substituted cathinone class. Its structure features a benzodioxole ring, a ketone group, and a secondary amine, all of which are susceptible to chemical degradation under various environmental conditions.

Forced Degradation and Stability-Indicating Methods

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1] These studies involve subjecting the drug substance to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress to accelerate its decomposition.[1] The resulting degradation products can then be identified and quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).[2][3]

Analytical Methodologies for Stability Assessment

The primary analytical techniques for characterizing N-Ethylhexylone and its potential degradation products include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] These methods allow for the separation and identification of the parent compound and its impurities or degradants.[7]

Predicted Degradation Pathways of N-Ethylhexylone

Based on the known chemistry of substituted cathinones, the following degradation pathways are proposed for N-Ethylhexylone under forced degradation conditions.

Hydrolytic Degradation

Hydrolysis is a key degradation pathway for many pharmaceuticals.[8] For N-Ethylhexylone, both acidic and basic conditions can be expected to promote degradation.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the enamine tautomer of N-Ethylhexylone could undergo hydrolysis of the imine to form an alpha-hydroxyketone. Further oxidation could lead to an alpha-dicarbonyl intermediate, which could then hydrolyze to yield benzoic acid derivatives.

-

Base-Catalyzed Degradation: In basic media, a proposed mechanism for substituted cathinones involves base-catalyzed tautomerism, followed by hydrolysis of the resulting imine to an alpha-hydroxyketone.[9] Subsequent oxidation and hydrolysis can lead to the formation of acidic degradation products.[9] The rate of degradation for cathinones has been observed to increase with higher pH.[10]

Oxidative Degradation

Oxidative stress is a common cause of drug degradation. The amine and the benzylic carbon in N-Ethylhexylone are potential sites for oxidation.

-

N-Dealkylation and Oxidation: The ethylamino group can be susceptible to oxidative N-dealkylation. The resulting primary amine could be further oxidized.

-

Oxidation of the Alkyl Chain: The hexyl chain could undergo hydroxylation at various positions.

-

Oxidation of the Benzodioxole Ring: The methylenedioxy bridge of the benzodioxole ring is a potential site for oxidative cleavage.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photodegradation.[11][12] The chromophores in the N-Ethylhexylone molecule, such as the benzodioxole ring and the ketone, can absorb light energy, leading to photochemical reactions.[13] Potential photolytic degradation pathways include:

-

Norrish Type I and Type II Reactions: The ketone moiety can undergo photochemical cleavage.

-

Photo-oxidation: In the presence of oxygen, light can accelerate oxidative degradation processes.

Thermal Degradation

Elevated temperatures can lead to the thermal degradation of N-Ethylhexylone. The kinetics of thermal degradation can often be described by the Arrhenius equation, which relates the rate of reaction to temperature.[14][15] For cathinones, thermal degradation can result in the formation of various products through mechanisms such as:

-

Pyrolysis: At high temperatures, the molecule can undergo fragmentation.

-

Dehydration and Cyclization Reactions: The presence of the ketone and amine functionalities could lead to intramolecular reactions at elevated temperatures.

Quantitative Data Summary

| Stress Condition | Reagent/Condition | Expected Stability | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, Heat | Labile | Alpha-hydroxyketone, Benzoic acid derivatives |

| Base Hydrolysis | 0.1 M NaOH, Heat | Labile | Alpha-hydroxyketone, Benzoic acid derivatives |

| Oxidation | 3% H₂O₂, Room Temp | Labile | N-de-ethylated product, Hydroxylated derivatives, Ring-opened products |

| Photolysis | UV/Visible Light | Labile | Photolytic cleavage products, Photo-oxidation products |

| Thermal | Dry Heat (e.g., 80°C) | Labile | Pyrolytic fragments, Dehydration products |

Experimental Protocols

Detailed experimental protocols for conducting forced degradation studies are outlined in the ICH guidelines Q1A(R2) and Q1B.[16] A general workflow for a forced degradation study is as follows:

-

Sample Preparation: Prepare solutions of N-Ethylhexylone in appropriate solvents.

-

Stress Conditions: Expose the samples to various stress conditions (acid, base, oxidation, light, heat) for a defined period.

-

Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC method with a suitable detector (e.g., DAD or MS).

-

Peak Purity and Identification: Assess the purity of the main peak and identify the degradation products using techniques like LC-MS/MS.

Signaling Pathways and Logical Relationships

The degradation of N-Ethylhexylone can be visualized as a series of chemical transformations. The following diagram illustrates a predicted degradation pathway under hydrolytic conditions.

Conclusion

This technical guide provides a foundational understanding of the stability and potential degradation pathways of N-Ethylhexylone. While direct experimental data is sparse, the information presented, based on the established chemistry of substituted cathinones, offers valuable insights for researchers and professionals in the field. It is imperative that specific forced degradation studies are conducted on N-Ethylhexylone to confirm these predicted pathways and to generate the quantitative data necessary for robust analytical method development and comprehensive toxicological evaluation. The provided methodologies and diagrams serve as a starting point for these critical investigations.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. ijtsrd.com [ijtsrd.com]

- 4. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectroscopic and Chromatographic Characterization of Two Isomeric Cathinone Derivatives: N-Butyl-Norbutylone and N-Ethylhexylone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. srd.nist.gov [srd.nist.gov]

- 15. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 16. fda.gov [fda.gov]

An In-depth Technical Guide to the Psychoactive Effects of N-Ethylhexylone (Ephylone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylhexylone, also known as Ephylone, is a synthetic stimulant belonging to the substituted cathinone class of novel psychoactive substances (NPS).[1][2] It emerged on the recreational drug market in the late 2010s, designed to mimic the effects of controlled substances while circumventing existing drug laws.[2][3] Structurally, N-Ethylhexylone is 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)hexan-1-one.[2]

It is critical to distinguish N-Ethylhexylone from its analogue N-Ethylhexedrone (NEH). While structurally similar, N-Ethylhexylone possesses a 1,3-benzodioxole moiety, a feature absent in N-Ethylhexedrone.[1][4] This structural difference is pharmacologically significant, as the benzodioxole group confers substantial serotonergic activity, leading to a mixed stimulant-entactogen profile, whereas N-Ethylhexedrone acts primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1]

This guide provides a technical overview of the psychoactive effects, mechanism of action, and underlying experimental data related to N-Ethylhexylone.

Core Mechanism of Action: Monoamine Transporter Interaction

The primary mechanism of action for N-Ethylhexylone, like other substituted cathinones, involves the modulation of monoamine neurotransmitter systems in the brain.[5][6] Its psychoactive effects are elicited by binding to and inhibiting the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[5][7] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating the synaptic signal.[8][9]

By inhibiting these transporters, N-Ethylhexylone causes an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to enhanced and prolonged neurotransmission. This potentiation of monoaminergic signaling underlies the compound's characteristic stimulant and entactogenic effects.[1][4] While some cathinones can also act as releasing agents (substrates), available data for the closely related N-ethylpentylone (also called ephylone) suggests N-Ethylhexylone functions as a pure reuptake inhibitor with no transporter releasing activity.[7]

Visualized Signaling Pathway

The following diagram illustrates the inhibitory action of N-Ethylhexylone at a representative monoaminergic synapse.

Caption: N-Ethylhexylone blocks monoamine transporters (DAT, NET, SERT), increasing neurotransmitter levels.

Quantitative Pharmacology

The potency of N-Ethylhexylone as a monoamine transporter inhibitor has been characterized using in vitro uptake inhibition assays. The data presented below is for N-ethylpentylone (ephylone), a compound considered synonymous or structurally identical in pharmacological literature.[7][10] For comparative purposes, data for N-Ethylhexedrone (NEH), which lacks the benzodioxole ring, is also included to highlight the influence of this functional group on serotonergic activity.

| Compound | Target Transporter | Potency (IC₅₀ in nM) | Reference |

| N-Ethylpentylone (Ephylone) | Dopamine Transporter (DAT) | 37 | [7] |

| Norepinephrine Transporter (NET) | 105 | [7] | |

| Serotonin Transporter (SERT) | 383 | [7] | |

| N-Ethylhexedrone (NEH) | Dopamine Transporter (DAT) | 46.7 | [4] |

| Norepinephrine Transporter (NET) | 97.8 | [4] | |

| Serotonin Transporter (SERT) | >10,000 | [5] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a biological process. Lower values indicate greater potency.

Experimental Protocols

The quantitative data presented above is typically derived from in vitro monoamine transporter uptake inhibition assays. The following is a generalized protocol synthesized from standard methodologies in the field.[7][8][11]

Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency (IC₅₀) of N-Ethylhexylone at inhibiting dopamine, norepinephrine, and serotonin transporters.

Materials:

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably transfected to express the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).[9][11]

-

Radioligands: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin (or a substrate like [³H]MPP+).[7][8]

-

Test Compound: N-Ethylhexylone hydrochloride dissolved in assay buffer.

-

Control Inhibitors: A potent and selective inhibitor for each transporter (e.g., GBR-12909 for DAT, desipramine for NET, paroxetine for SERT) to define non-specific uptake.

-

Buffers: Krebs-Henseleit Buffer (KHB) or similar physiological salt solution.

-

Equipment: 96-well cell culture plates, scintillation counter, filtration apparatus or vacuum manifold.

Methodology:

-

Cell Culture: HEK293 cells expressing the target transporter (hDAT, hNET, or hSERT) are cultured to confluence in 96-well plates.

-

Preparation: On the day of the experiment, the cell culture medium is removed. Cells are washed once with room temperature KHB.[8]

-

Pre-incubation: Cells are pre-incubated for 5-10 minutes in KHB containing a range of concentrations of N-Ethylhexylone or a vehicle control.[8]

-

Uptake Initiation: The assay is initiated by adding a buffer containing a fixed concentration of the appropriate radiolabeled neurotransmitter (e.g., 200 nM [³H]dopamine).[8]

-

Incubation: The uptake reaction proceeds for a short period at room temperature (typically 1-3 minutes).[8] This duration is kept brief to measure initial uptake rates.

-

Termination: The reaction is rapidly terminated by aspirating the buffer and washing the cells multiple times with ice-cold KHB to remove unbound radioligand.[8]

-

Cell Lysis: Cells are lysed by adding a detergent solution (e.g., 1% SDS) to each well.[8]

-

Quantification: The lysate from each well is transferred to a scintillation vial with a scintillation cocktail. The amount of radioligand taken up by the cells is quantified by measuring radioactive decay using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC₅₀ value is calculated from this curve, representing the concentration of N-Ethylhexylone required to inhibit 50% of the specific transporter-mediated uptake.

Visualized Experimental Workflow

The following flowchart details the key steps of the in vitro uptake inhibition assay.

Caption: Workflow for an in vitro monoamine transporter uptake inhibition assay.

Psychoactive and Physiological Effects

The pharmacological action of N-Ethylhexylone translates into a distinct profile of subjective and physiological effects.

-

Stimulant Effects: Users report classic psychostimulant effects including euphoria, increased energy and talkativeness, enhanced concentration, and insomnia.[12] Animal studies confirm its psychostimulant properties, showing that it induces excitement, stereotypies, and increases locomotor activity.[5][13]

-

Entactogenic Effects: Due to its significant serotonergic activity, N-Ethylhexylone also produces entactogenic or empathogenic effects, such as an enhanced sense of well-being and increased sociability.[1][12] This dual profile makes its effects comparable to substances like MDMA, though with distinct pharmacokinetics.[1]

-

Adverse Effects: Like other potent stimulants, N-Ethylhexylone is associated with a range of adverse effects. These include cardiovascular complications such as hypertension and tachycardia, as well as anxiety, paranoia, and tremors.[12][14] Animal studies suggest a high potential for abuse and the induction of rewarding effects.[5][13]

Conclusion

N-Ethylhexylone is a potent synthetic cathinone that functions as a triple reuptake inhibitor of dopamine, norepinephrine, and serotonin. Its defining structural feature, the benzodioxole ring, imparts significant serotonergic activity, resulting in a mixed stimulant-entactogen psychoactive profile. Quantitative in vitro data confirms its high potency at all three major monoamine transporters, with a preference for the dopamine and norepinephrine transporters over the serotonin transporter. The methodologies outlined herein provide a standard framework for assessing the pharmacological activity of N-Ethylhexylone and related compounds, which are crucial for understanding their potential for abuse and adverse health consequences.

References

- 1. Buy N-Ethylhexylone | 802605-02-3 [smolecule.com]

- 2. N-Ethylhexylone - Wikipedia [en.wikipedia.org]

- 3. psychonautwiki.org [psychonautwiki.org]

- 4. N-Ethylhexedrone - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analytical quantification, intoxication case series, and pharmacological mechanism of action for N-ethylnorpentylone (N-ethylpentylone or ephylone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 9. Frontiers | Cellular Uptake of Psychostimulants – Are High- and Low-Affinity Organic Cation Transporters Drug Traffickers? [frontiersin.org]

- 10. N-Ethylpentylone - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays [frontiersin.org]

- 12. N-Ethylhexedrone - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 13. Designer Cathinones N-Ethylhexedrone and Buphedrone Show Different In Vitro Neurotoxicity and Mice Behaviour Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Neuronal Effects of N-Ethylhexylone: Current In Vitro Evidence and Future Directions

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

This technical guide provides a comprehensive overview of the current understanding of the effects of N-Ethylhexylone (NEH), a synthetic cathinone, on neuronal cell cultures. The information presented herein is based on available in vitro studies and is intended to inform researchers, scientists, and drug development professionals. It is important to note that while acute and short-term effects have been investigated, a significant gap exists in the scientific literature regarding the long-term consequences of NEH exposure on neuronal cells.

**Executive Summary

N-Ethylhexylone (NEH) is a psychoactive substance that has been shown to exert significant effects on the central nervous system. In vitro research has demonstrated its potent interaction with key monoamine transporters, leading to neurotoxic effects on neuronal and microglial cell cultures. Studies indicate that NEH can induce neuronal cell death, trigger microglial activation, and alter cellular morphology. The primary mechanism of action appears to be the inhibition of dopamine and norepinephrine reuptake, coupled with substrate activity at serotonin transporters. The following sections detail the available quantitative data, experimental protocols, and known signaling pathways associated with NEH exposure in neuronal cell cultures.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on N-Ethylhexylone and related compounds.

Table 1: Cytotoxicity of N-Ethylhexylone in Neuronal and Microglial Cell Lines

| Cell Line | Concentration (µM) | Effect | Reference |

| Human Nerve Cell Lines | 100 | Neuronal viability loss | [1][2] |

| Human Microglia | 100 | Cell viability loss | [1][2] |

| PC12 Cells | 0.01 - 8.00 mM | Concentration-dependent decrease in cell viability | [3] |

Table 2: Effects of N-Ethylhexylone on Monoamine Transporters

| Transporter | Action | Potency (IC₅₀ or ED₅₀) | Reference |

| Dopamine Transporter (DAT) | Inhibition of [³H]neurotransmitter uptake | IC₅₀ = 120 nM | [4] |

| Norepinephrine Transporter (NET) | Inhibition of [³H]neurotransmitter uptake | - | [4] |

| Serotonin Transporter (SERT) | Inhibition of uptake and weak partial releasing actions | - | [4] |

Table 3: Cellular Effects of N-Ethylhexylone on Microglia

| Effect | Concentration (µM) | Observation | Reference |

| Cell Activation | - | Triggered shorter/thicker branches | [1][2] |

| Lysosomal Biogenesis | 100 | Increased | [1][2] |

| Apoptosis/Necrosis | - | Induced late apoptosis/necrosis | [1][2] |

Experimental Protocols

This section outlines the methodologies employed in the cited studies to investigate the effects of N-Ethylhexylone on neuronal cell cultures.

1. Cell Culture and Drug Exposure

-

Cell Lines: Human nerve cell lines and human microglia have been utilized.[1][2] Differentiated SH-SY5Y cells are also a common model for studying the neurotoxicity of synthetic cathinones.[5] For cytotoxicity studies of N-ethyl-hexedrone analogues, pheochromocytoma cells (PC12) have been used.[3]

-

Culture Conditions: Specific media and conditions for each cell line are maintained as per standard protocols. For instance, SH-SY5Y cells are often differentiated to acquire a more neuron-like phenotype.

-

Drug Application: N-Ethylhexylone is typically dissolved in a suitable solvent (e.g., DMSO) and then diluted in the cell culture medium to achieve the desired final concentrations.[6] Exposures are carried out for defined periods, often ranging from 24 to 72 hours for neurotoxicity assessments.[5]

2. Cytotoxicity Assays

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability. Cells are incubated with the MTT reagent, which is converted by mitochondrial enzymes in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.

-

LIVE/DEAD Assay: This fluorescence-based assay uses two probes, calcein-AM and ethidium homodimer-1, to distinguish between live and dead cells. Calcein-AM is cleaved by esterases in live cells to produce a green fluorescent signal, while ethidium homodimer-1 enters cells with compromised membranes and binds to nucleic acids, emitting a red fluorescent signal.

3. Monoamine Transporter Assays

-

[³H]Neurotransmitter Uptake Inhibition Assay: This assay is performed using rat brain synaptosomes or cells expressing the specific transporters (DAT, NET, SERT).[4] The ability of N-Ethylhexylone to inhibit the uptake of radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin) is measured. The concentration of the drug that inhibits 50% of the specific uptake (IC₅₀) is determined.[4]

4. Immunocytochemistry and Morphology Analysis

-

Immunofluorescence Staining: To visualize cellular morphology and specific protein markers, cells are fixed and permeabilized. They are then incubated with primary antibodies against target proteins (e.g., TMEM-119 for microglia) followed by fluorescently labeled secondary antibodies.[5] Cell nuclei are often counterstained with a DNA-binding dye like Hoechst 33258.[5]

-

Image Analysis: Images are captured using fluorescence microscopy. Software such as ImageJ can be used to quantify morphological changes, such as cell area and perimeter.[5]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of N-Ethylhexylone at the molecular level is its interaction with monoamine transporters.

Monoamine Transporter Interaction

N-Ethylhexylone acts as a hybrid transporter compound.[4] It is a potent inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4] This inhibition leads to an increase in the extracellular concentrations of dopamine and norepinephrine. Additionally, it functions as a substrate at the serotonin transporter (SERT), promoting the release of serotonin.[4] This combined action on multiple monoamine systems is believed to underlie its psychostimulant effects.

Figure 1: N-Ethylhexylone's interaction with monoamine transporters.

Experimental Workflow for Neurotoxicity Assessment

The general workflow for assessing the neurotoxicity of N-Ethylhexylone in vitro involves a series of sequential steps from cell culture preparation to data analysis.

Figure 2: General experimental workflow for in vitro neurotoxicity studies of NEH.

Limitations and Future Research Directions